Candicine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Antifungal Activity of Candicine

Candicine demonstrates antifungal activity against various fungal pathogens, including those belonging to the Candida genus, such as Candida albicans, a major cause of fungal infections in humans. Studies have shown that Candicine can inhibit fungal growth and kill fungal cells through different mechanisms, including:

- Membrane disruption: Candicine peptides can disrupt the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]

- Enzyme inhibition: Certain Candicine peptides can inhibit specific enzymes crucial for fungal growth and survival. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]

Potential Therapeutic Applications

Due to their antifungal properties, Candicine peptides hold promise for various therapeutic applications, including:

- Treatment of fungal infections: Candicine could potentially serve as a novel treatment option for various fungal infections, including those caused by Candida albicans, which are becoming increasingly resistant to conventional antifungal drugs. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]

- Development of new antifungal drugs: The unique mechanisms of action of Candicine peptides can inspire the development of new antifungal drugs to address the growing challenge of antifungal resistance. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]

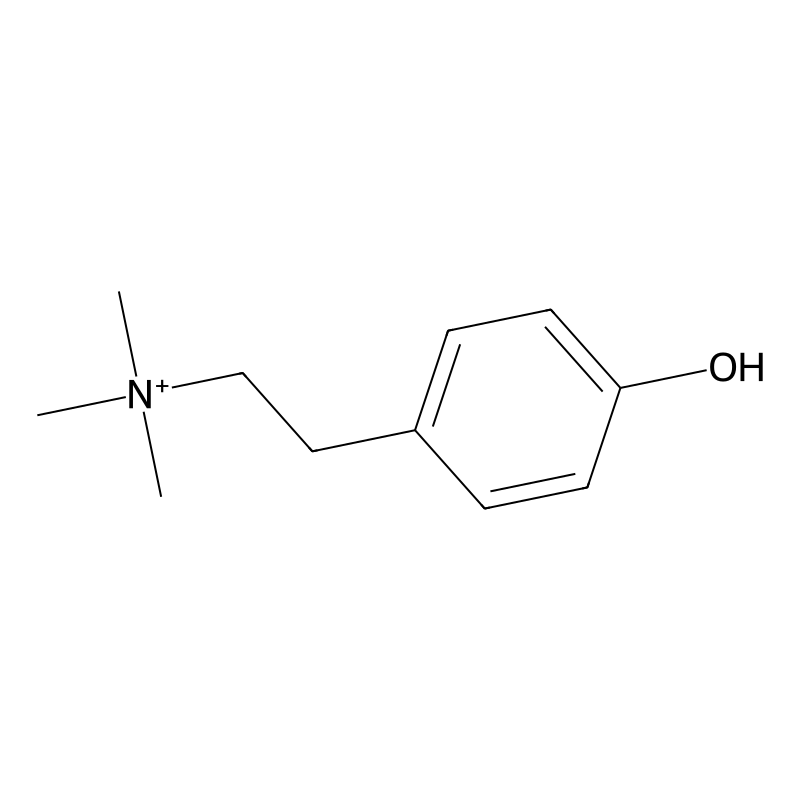

Candicine is a quaternary ammonium alkaloid classified within the phenethylamine family, with the chemical formula and a molecular weight of approximately 180.267 g/mol . This compound is primarily found in certain plant species, particularly in the Cactaceae family. Candicine is known for its structural similarity to other phenethylamines, which include various psychoactive and therapeutic agents.

Candicine exhibits notable biological activity, particularly as a neuromuscular blocker when administered parenterally. This effect can lead to symptoms such as muscle paralysis, highlighting its potential toxicity . Research indicates that candicine may interact with neurotransmitter systems, although specific mechanisms remain under investigation.

The synthesis of candicine can be achieved through several methods:

- Natural Extraction: Candicine can be isolated from plant sources using chromatographic techniques.

- Chemical Synthesis: Various synthetic routes have been explored, often starting from simpler phenethylamine derivatives. For instance, the methylation of tyramine can lead to the formation of candicine through a series of steps involving quaternization .

Research on candicine's interactions primarily focuses on its neuromuscular blocking capabilities. Studies have shown that it can inhibit muscle contractions by interfering with acetylcholine receptors at the neuromuscular junction. Further investigation into its pharmacokinetics and dynamics is necessary to fully understand its interaction profile and potential therapeutic applications .

Candicine shares structural and functional similarities with several other compounds in the phenethylamine class. Here are some notable comparisons:

Candicine is unique due to its quaternary ammonium structure, which imparts distinct pharmacological properties compared to other compounds like hordenine and phenethylamine. Its potent neuromuscular blocking activity sets it apart as a compound of interest for both toxicological studies and potential therapeutic applications .

Phytochemical Distribution in Cactaceae and Rutaceae Families

Candicine represents a naturally occurring quaternary ammonium alkaloid with significant distribution across multiple plant families, most notably within the Cactaceae and Rutaceae [1]. This compound, chemically identified as the N,N,N-trimethyl derivative of tyramine, demonstrates a distinctive phytochemical profile characterized by its phenethylamine skeleton and positively charged nitrogen atom [1] [3].

Cactaceae Family Distribution

The Cactaceae family serves as the primary source of candicine, with the compound first isolated from the Argentinian cactus Trichocereus candicans, now reclassified as Echinopsis candicans, from which the alkaloid derives its nomenclature [1]. Research conducted by Ladislao Reti in the 1930s established that Trichocereus candicans may contain concentrations of candicine reaching up to five percent by dry weight, representing one of the highest natural concentrations documented for this alkaloid [1] [21]. Additional Trichocereus species, including Trichocereus lamprochlorus and Trichocereus terscheckii, have been confirmed to contain candicine alongside other related alkaloids such as hordenine [1] [21].

The distribution pattern within the Cactaceae demonstrates that candicine occurrence is not limited to a single genus but extends across multiple species within the family [21]. Studies of Trichocereus terscheckii have identified candicine in conjunction with mescaline and other phenethylamine alkaloids, suggesting a complex alkaloid profile that may contribute to the overall defensive chemistry of these cacti [38].

Rutaceae Family Distribution

Within the Rutaceae family, commonly known as the citrus family, candicine has been detected in several Citrus species, though specific concentration data remains limited in the available literature [1]. The Rutaceae, characterized by their pellucid glands responsible for aromatic compounds, represent a secondary but significant source of candicine distribution [8]. Additional members of the Rutaceae family, including Fagaropsis glabra, have been reported to contain candicine, expanding the known distribution within this economically important plant family [2].

Additional Plant Sources

Beyond the primary families, candicine has been identified in other plant species, notably within the Poaceae family where it was isolated from malted barley (Hordeum vulgare) and initially designated as "maltoxin" by Japanese researchers in the late 1950s [1] [27]. The compound demonstrates particularly high concentrations in kilned malt roots, reaching approximately 1960 micrograms per gram, significantly exceeding concentrations found in the grain itself [32].

| Species | Family | Candicine Content | Reference |

|---|---|---|---|

| Trichocereus candicans | Cactaceae | Up to 5% | [1] [21] |

| Trichocereus lamprochlorus | Cactaceae | Present | [21] |

| Trichocereus terscheckii | Cactaceae | Present with mescaline | [38] |

| Citrus species | Rutaceae | Present | [1] |

| Fagaropsis glabra | Rutaceae | Present | [2] |

| Hordeum vulgare | Poaceae | 1960 μg/g in malt roots | [32] |

| Senegalia berlandieri | Fabaceae | Present | [2] |

Ecological Roles in Plant Defense Mechanisms

Candicine functions as a critical component in plant defense systems, operating through multiple mechanisms that collectively provide protection against herbivore attack and pathogen invasion [9] [41]. The alkaloid's quaternary ammonium structure confers unique properties that enhance its effectiveness as a defensive compound, particularly through its ability to interact with biological membranes and nervous system components [1] [41].

Neuromuscular Blocking Activity

The primary defensive mechanism of candicine involves its capacity to produce neuromuscular blockade effects in herbivorous organisms [1] [21]. Research has demonstrated that candicine functions as a ganglionic stimulant, producing effects similar to nicotine when administered to test organisms [21]. This neuromuscular blocking activity serves as a potent deterrent to vertebrate herbivores, effectively reducing feeding pressure on candicine-containing plants [21]. The compound's ability to induce epileptic-like electroencephalographic patterns when introduced into neural tissue further underscores its neurological impact [21].

Feeding Deterrent Properties

Candicine operates as an effective feeding deterrent through its bitter taste and toxic properties, characteristic features of many plant alkaloids that serve defensive functions [41]. The compound's quaternary ammonium structure enhances its water solubility, facilitating rapid uptake and distribution within herbivore tissues upon ingestion [1]. This increased bioavailability contributes to the compound's effectiveness as a chemical defense, as even small quantities can produce significant physiological effects in attacking organisms [41].

Synergistic Alkaloid Interactions

The ecological effectiveness of candicine is enhanced through its co-occurrence with related alkaloids, particularly hordenine, within plant tissues [1] [21]. This alkaloid combination creates a complex chemical defense system that is more difficult for herbivores to overcome than individual compounds acting alone [41]. The synergistic effects of multiple alkaloids provide plants with a robust defense strategy that can address different types of herbivore challenges simultaneously [41].

Cactophilic Insect Adaptations

Studies of Drosophila species that have specialized on cactus hosts provide insights into the ecological significance of candicine as a defensive compound [29] [36]. Research comparing Drosophila buzzatii and Drosophila koepferae demonstrated that alkaloid tolerance varies significantly between species, with those adapted to alkaloid-rich columnar cacti showing enhanced ability to process these defensive compounds [29]. However, the complexity of alkaloid interactions suggests that candicine tolerance is dependent on the overall nutritional and chemical environment rather than simple detoxification mechanisms [29].

Chemical Defense Integration

Candicine functions within a broader context of plant secondary metabolite defense systems, where alkaloids work in conjunction with other defensive compounds to create multilayered protection [41]. The compound's role extends beyond simple toxicity to include modulation of plant defense signaling pathways and enhancement of other defensive mechanisms [41]. This integration allows plants to maintain effective defense while minimizing the metabolic costs associated with alkaloid production [41].

| Defense Mechanism | Description | Ecological Significance |

|---|---|---|

| Neuromuscular blockade | Produces neurological effects similar to nicotine | Deters vertebrate herbivores |

| Feeding deterrent | Bitter taste and toxic properties | Reduces herbivore feeding damage |

| Membrane interaction | Quaternary ammonium structure enhances bioavailability | Rapid physiological effects |

| Alkaloid synergy | Works with hordenine and other alkaloids | Creates complex defense system |

| Defense signaling | Modulates plant defense pathways | Integrates with broader defense networks |

Enzymatic Mechanisms of N-Methylation in Alkaloid Biosynthesis

The biosynthesis of candicine involves a sophisticated series of enzymatic N-methylation reactions that transform the simple aromatic amino acid tyramine into the complex quaternary ammonium alkaloid [13] [32]. This biosynthetic pathway exemplifies the broader mechanisms by which plants generate methylated alkaloids for defensive and physiological functions [23] [28].

Tyramine N-Methyltransferase Activity

The initial step in candicine biosynthesis involves the N-methylation of tyramine by specialized tyramine N-methyltransferase enzymes [32]. These enzymes utilize S-adenosyl-L-methionine as the methyl donor, catalyzing the transfer of a methyl group to the amino nitrogen of tyramine to produce N-methyltyramine [32] [34]. Plant tyramine N-methyltransferases demonstrate substrate specificity for tyramine and structurally related phenethylamine compounds, distinguishing them from the broader class of amine N-methyltransferases found in animal systems [34].

Sequential Methylation Reactions

The conversion of tyramine to candicine requires three successive N-methylation reactions, each catalyzed by specific methyltransferase enzymes [13]. Following the initial formation of N-methyltyramine, a second methylation produces N,N-dimethyltyramine, commonly known as hordenine [13]. The final methylation step converts hordenine to candicine, creating the characteristic quaternary ammonium structure that distinguishes this alkaloid from its precursors [13]. Each methylation step requires S-adenosyl-L-methionine as a cofactor and produces S-adenosyl-L-homocysteine as a byproduct [34].

Enzyme Structure and Mechanism

N-methyltransferases involved in alkaloid biosynthesis typically function as homodimers with molecular weights ranging from 35 to 45 kilodaltons per subunit [28]. Structural studies of related methyltransferases reveal conserved domains responsible for S-adenosyl-L-methionine binding and substrate recognition [28]. The catalytic mechanism involves the formation of a ternary complex between the enzyme, S-adenosyl-L-methionine, and the substrate, followed by methyl transfer through an SN2-like mechanism [28] [33].

Regulatory Mechanisms

The expression and activity of N-methyltransferases involved in candicine biosynthesis are subject to complex regulatory controls that coordinate alkaloid production with plant developmental and environmental conditions [23] [28]. Tissue-specific expression patterns ensure that candicine accumulates in appropriate plant organs, typically in association with vascular tissues where defensive compounds are most needed [28]. Environmental stresses, including herbivore attack and pathogen pressure, can upregulate the expression of methyltransferase genes, leading to increased alkaloid production [41].

Substrate Specificity and Evolution

The evolution of substrate specificity in plant N-methyltransferases represents a key mechanism for the diversification of alkaloid structures [23] [28]. Comparative analysis of methyltransferases from different plant species reveals that small changes in amino acid sequence, particularly in substrate-binding regions, can dramatically alter enzyme specificity [28]. The development of candicine-specific methyltransferases likely involved evolutionary modifications of ancestral enzymes with broader substrate ranges [23].

Biotechnological Applications

Understanding the enzymatic mechanisms of N-methylation in candicine biosynthesis has significant implications for biotechnological applications, including the engineering of alkaloid production in heterologous systems [17] [23]. The ability to express and characterize individual methyltransferases enables the development of synthetic biology approaches for alkaloid production, potentially providing sustainable sources of these compounds for research and commercial applications [17].

| Enzyme | Substrate | Product | Cofactor | Function |

|---|---|---|---|---|

| Tyrosine decarboxylase | Tyrosine | Tyramine | Pyridoxal phosphate | Initial decarboxylation |

| Tyramine N-methyltransferase | Tyramine | N-methyltyramine | S-adenosyl-L-methionine | First methylation |

| N-methyltyramine N-methyltransferase | N-methyltyramine | Hordenine | S-adenosyl-L-methionine | Second methylation |

| Hordenine N-methyltransferase | Hordenine | Candicine | S-adenosyl-L-methionine | Final methylation |